3-Chloro-2-(4-chlorophenyl)-6-nitro-1-benzothiophen-4-yl phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(4-chlorophenyl)-6-nitro-4-phenoxy-1-benzothiophene is a complex organic compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(4-chlorophenyl)-6-nitro-4-phenoxy-1-benzothiophene typically involves multi-step organic reactions. One common method involves the nitration of 2-(4-chlorophenyl)-4-phenoxy-1-benzothiophene, followed by chlorination. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-chlorophenyl)-6-nitro-4-phenoxy-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Coupling Reactions: Boronic acids, palladium catalyst, base (e.g., potassium carbonate).
Major Products Formed
Reduction: 3-Amino-2-(4-chlorophenyl)-6-nitro-4-phenoxy-1-benzothiophene.
Substitution: 3-Chloro-2-(4-aminophenyl)-6-nitro-4-phenoxy-1-benzothiophene.
Coupling: Various biaryl derivatives depending on the boronic acid used.
Scientific Research Applications
3-Chloro-2-(4-chlorophenyl)-6-nitro-4-phenoxy-1-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 3-chloro-2-(4-chlorophenyl)-6-nitro-4-phenoxy-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(4-chlorophenyl)-6-nitro-4-methoxy-1-benzothiophene: Similar structure but with a methoxy group instead of a phenoxy group.
2-(4-Chlorophenyl)-6-nitro-4-phenoxy-1-benzothiophene: Lacks the chloro substituent at the 3-position.
3-Chloro-2-(4-chlorophenyl)-4-phenoxy-1-benzothiophene: Lacks the nitro group at the 6-position.
Uniqueness
The presence of both chloro and nitro groups, along with the phenoxy substituent, makes 3-chloro-2-(4-chlorophenyl)-6-nitro-4-phenoxy-1-benzothiophene unique
Properties
Molecular Formula |
C20H11Cl2NO3S |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
3-chloro-2-(4-chlorophenyl)-6-nitro-4-phenoxy-1-benzothiophene |
InChI |
InChI=1S/C20H11Cl2NO3S/c21-13-8-6-12(7-9-13)20-19(22)18-16(26-15-4-2-1-3-5-15)10-14(23(24)25)11-17(18)27-20/h1-11H |
InChI Key |
YYMNERGODXNNAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C(=CC(=C2)[N+](=O)[O-])SC(=C3Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.